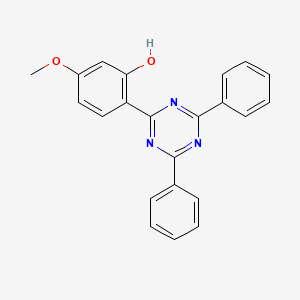
Arochlor 6062
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Arochlor 6062 is a polychlorinated biphenyl (PCB) mixture that was widely used as a dielectric fluid in electrical equipment, such as transformers and capacitors, until its production was banned in the United States in 1979 due to its toxic and persistent nature. Polychlorinated biphenyls are a group of synthetic organic chemicals that contain 209 individual chlorinated biphenyl compounds (known as congeners). This compound is one of the many commercial PCB mixtures produced by the Monsanto Company.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of polychlorinated biphenyls involves the chlorination of biphenyl in the presence of a catalyst. The degree of chlorination can be controlled by adjusting the reaction conditions, such as temperature, pressure, and the amount of chlorine gas used. The general reaction is as follows:
C12H10+Cl2→C12H10−xClx+HCl
where ( x ) represents the number of chlorine atoms substituted on the biphenyl molecule.
Industrial Production Methods: Industrial production of Arochlor 6062 involved the continuous chlorination of biphenyl in large reactors. The process was carefully monitored to achieve the desired chlorine content, which in the case of this compound, is approximately 62% by weight. The reaction mixture was then purified to remove unreacted biphenyl and other by-products.
Types of Reactions:
Oxidation: Polychlorinated biphenyls can undergo oxidation reactions, leading to the formation of chlorinated benzoic acids and other oxidation products.
Reduction: Reduction of polychlorinated biphenyls can lead to the formation of lower chlorinated biphenyls or completely dechlorinated biphenyls.
Substitution: Polychlorinated biphenyls can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles such as hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or ozone are commonly used.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as sodium hydroxide or potassium hydroxide are used under basic conditions.
Major Products:
Oxidation: Chlorinated benzoic acids and chlorinated phenols.
Reduction: Lower chlorinated biphenyls and biphenyl.
Substitution: Hydroxylated biphenyls and other substituted biphenyls.
科学研究应用
Arochlor 6062 has been extensively studied for its environmental impact and toxicological effects. Some key research applications include:
Environmental Chemistry: Studying the persistence, bioaccumulation, and degradation of polychlorinated biphenyls in various environmental matrices such as soil, water, and air.
Toxicology: Investigating the toxic effects of polychlorinated biphenyls on human health and wildlife, including carcinogenicity, neurotoxicity, and endocrine disruption.
Analytical Chemistry: Developing and optimizing analytical methods for the detection and quantification of polychlorinated biphenyls in environmental and biological samples.
Remediation: Researching methods for the remediation and detoxification of polychlorinated biphenyl-contaminated sites, including bioremediation and chemical degradation techniques.
作用机制
Polychlorinated biphenyls, including Arochlor 6062, exert their effects by disrupting cellular processes. One of the primary mechanisms is the disruption of calcium homeostasis in cells. Polychlorinated biphenyls increase ryanodine binding to calcium channels, leading to altered calcium signaling and homeostasis . This disruption can affect various cellular functions, including muscle contraction, neurotransmitter release, and gene expression. Additionally, polychlorinated biphenyls can activate the aryl hydrocarbon receptor (AhR), leading to changes in gene expression and toxic effects.
相似化合物的比较
Arochlor 6062 is one of several commercial PCB mixtures. Other similar compounds include:
Arochlor 1016: Contains approximately 41% chlorine by weight and is used in similar applications as this compound.
Arochlor 1242: Contains approximately 42% chlorine by weight and is known for its lower viscosity compared to higher chlorinated mixtures.
Arochlor 1254: Contains approximately 54% chlorine by weight and is one of the most widely produced PCB mixtures.
Arochlor 1260: Contains approximately 60% chlorine by weight and is known for its high stability and persistence in the environment.
Uniqueness of this compound: this compound is unique due to its specific chlorine content and the resulting physical and chemical properties. Its high chlorine content makes it more stable and persistent in the environment compared to lower chlorinated mixtures. This stability, however, also contributes to its toxicity and environmental persistence, making it a significant concern for environmental and health studies.
属性
CAS 编号 |
39295-99-3 |
|---|---|
分子式 |
UVCB |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[5,6-bis(2,3-dihydroxypropoxy)-3,4,5,6-tetrakis(2,3-dihydroxypropyl)-8,9-dihydroxy-4-[3-hydroxy-2-[(Z)-octadec-9-enoyl]oxypropyl]-2-[(Z)-octadec-9-enoyl]oxynonyl] (Z)-octadec-9-enoate](/img/structure/B1165811.png)
